5-(4-ethylphenyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
Description
BenchChem offers high-quality 5-(4-ethylphenyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-ethylphenyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(4-ethylphenyl)-3-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N6O3/c1-2-12-6-8-15(9-7-12)31-20(32)17-18(21(31)33)30(29-27-17)11-16-26-19(28-34-16)13-4-3-5-14(10-13)22(23,24)25/h3-10,17-18H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCCAAPVNQHGBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(4-ethylphenyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione represents a complex chemical structure with significant potential in medicinal chemistry. This article explores its biological activity, focusing on antimicrobial and anticancer properties, as well as its pharmacokinetic profiles based on various research findings.
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its biological activity:
- Triazole and Oxadiazole Rings : Known for their diverse biological activities including antimicrobial and anticancer effects.
- Trifluoromethyl Group : Enhances lipophilicity and may improve the compound's ability to penetrate biological membranes.
- Dihydropyrrolo Structure : Imparts unique conformational properties that can influence interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit notable antimicrobial properties. For instance, compounds containing the oxadiazole moiety have shown enhanced activity against various bacterial strains, particularly Gram-positive bacteria. A study highlighted that synthesized oxadiazole derivatives had IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase (TS), an important enzyme for DNA synthesis in bacteria .
Table 1: Antimicrobial Activity of Related Oxadiazole Compounds
| Compound | Target Bacteria | IC50 (µM) |
|---|---|---|
| Compound A | Bacillus cereus | 0.47 |
| Compound B | Staphylococcus aureus | 0.75 |
| Compound C | Escherichia coli | 1.2 |
Anticancer Activity
The anticancer potential of the compound is supported by studies demonstrating its efficacy against various cancer cell lines. The presence of the oxadiazole ring has been linked to improved cytotoxicity profiles. For example, a series of oxadiazole derivatives exhibited significant cytotoxicity against HCT116 and MCF7 cell lines .
Table 2: Cytotoxicity Profile Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | HCT116 | 0.32 |
| Compound E | MCF7 | 0.23 |
| Compound F | HUH7 | 0.15 |
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in DNA synthesis and repair, similar to other triazole and oxadiazole derivatives.
- Induction of Apoptosis : Studies suggest that compounds with similar structures can initiate programmed cell death in cancer cells through mitochondrial pathways.
Case Study 1: In Vivo Efficacy
A study evaluated the in vivo efficacy of a related oxadiazole derivative in a murine model of breast cancer. The compound significantly reduced tumor size compared to controls, demonstrating its potential for further development into a therapeutic agent .
Case Study 2: Pharmacokinetics
Pharmacokinetic studies revealed that compounds with trifluoromethyl groups exhibited improved bioavailability and metabolic stability. This suggests that the compound may have favorable pharmacokinetic properties suitable for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
